molecular formula C12H11ClN2O2 B12920679 4-Chloroacetyl-3-methyl-1-phenyl-2-pyrazolin-5-one CAS No. 31197-05-4

4-Chloroacetyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Cat. No.: B12920679
CAS No.: 31197-05-4
M. Wt: 250.68 g/mol
InChI Key: MMGZNWNWGPMYQA-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound with a complex structure that includes a pyrazolone ring substituted with a chloroacetyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures (5-10°C) to control the rate of reaction and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazolone ring or other substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazolones with various functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced pyrazolone derivatives.

Scientific Research Applications

4-(2-Chloroacetyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroacetyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

31197-05-4

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

4-(2-chloroacetyl)-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C12H11ClN2O2/c1-8-11(10(16)7-13)12(17)15(14-8)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3

InChI Key

MMGZNWNWGPMYQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=O)CCl)C2=CC=CC=C2

Origin of Product

United States

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